7-Methylquinolin-8-ol
Description
Historical Perspective of Quinoline (B57606) Derivatives in Science
The story of quinoline derivatives begins with the isolation of quinoline itself from coal tar in 1834 by Friedlieb Ferdinand Runge. nih.govwikipedia.orgjetir.org This nitrogen-containing heterocyclic aromatic compound, also known as benzo[b]pyridine or 1-azanaphthalene, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govnumberanalytics.com
Historically, the significance of quinoline derivatives is deeply intertwined with the development of pharmaceuticals. Quinine (B1679958), an alkaloid extracted from the bark of the Cinchona tree, was the first widely effective treatment for malaria and remained so for over a century after its isolation in 1820. numberanalytics.comresearchgate.netglobalresearchonline.net The success of quinine spurred the synthesis of other quinoline-based drugs. In the 1920s, pamaquine, an 8-aminoquinoline (B160924) derivative, was the first synthetic antimalarial agent. jetir.org This was followed by the development of other important antimalarial drugs like chloroquine (B1663885) and primaquine. nih.govresearchgate.net
Beyond their antimalarial properties, quinoline derivatives have been developed into a wide array of therapeutic agents, including antibacterials (fluoroquinolones), anticancer agents (camptothecin), and local anesthetics (dibucaine). nih.gov The versatility of the quinoline scaffold has made it a "privileged structure" in medicinal chemistry, meaning it can be used to design ligands for a diverse range of biological targets. researchgate.netrsc.org
Significance of the 8-Hydroxyquinoline (B1678124) Scaffold in Chemical Biology
The 8-hydroxyquinoline (8-HQ) scaffold is a particularly important class of quinoline derivatives in chemical biology and medicinal chemistry. nih.govmdpi.com This is largely due to its ability to act as a chelating agent, forming stable complexes with a variety of metal ions. scispace.comnih.gov This chelating ability stems from the proximity of the hydroxyl group at the 8-position to the nitrogen atom in the quinoline ring, which together can bind to a metal ion. nih.gov
This property has been exploited in various applications:
Analytical Chemistry: 8-Hydroxyquinoline and its derivatives are used for the detection and separation of metal ions. scispace.comrroij.com The formation of metal complexes often results in a significant increase in fluorescence, making them useful as fluorescent chemosensors. scispace.com
Medicinal Chemistry: The ability to chelate metal ions is central to the biological activity of many 8-hydroxyquinoline derivatives. nih.govresearchgate.net Metal ions play crucial roles in numerous biological processes, and their imbalance is implicated in various diseases. nih.gov By binding to these metal ions, 8-HQ derivatives can modulate their activity and have shown potential as anticancer, antimicrobial, and neuroprotective agents. nih.govmdpi.comnih.gov For instance, some 8-HQ derivatives have demonstrated antiproliferative activity against tumor cell lines, which is thought to be related to their interaction with metal ions like copper. scispace.com
The 8-hydroxyquinoline moiety is considered a "privileged scaffold" due to its ability to serve as a foundation for developing a wide range of biologically active compounds. rsc.org
Unique Structural Features of 7-Methylquinolin-8-ol and its Research Implications
This compound is distinguished by the presence of a methyl group at the 7-position of the 8-hydroxyquinoline scaffold. smolecule.com This seemingly minor structural modification has significant implications for its chemical reactivity and biological activity. smolecule.com
The methyl group can influence the molecule's properties in several ways:
Electron-donating effect: The methyl group is an electron-donating group, which can alter the electron density of the quinoline ring system. This can, in turn, affect the acidity of the hydroxyl group and the basicity of the nitrogen atom, influencing its metal-chelating properties.
Steric hindrance: The position of the methyl group can introduce steric hindrance, potentially affecting how the molecule interacts with biological targets or forms metal complexes.
Lipophilicity: The addition of a methyl group can increase the lipophilicity (fat-solubility) of the molecule, which can impact its ability to cross biological membranes.
These structural nuances mean that this compound possesses a unique combination of properties compared to the parent 8-hydroxyquinoline and other derivatives. This makes it a valuable tool for structure-activity relationship (SAR) studies, where researchers systematically modify a molecule's structure to understand how these changes affect its biological activity. nih.gov
Overview of Key Research Areas for this compound
The distinct structural features of this compound have led to its investigation in several key research areas:
Antimicrobial and Antifungal Activity: Studies have indicated that this compound exhibits moderate antibacterial and antifungal properties, prompting further research into its potential for developing new therapeutic agents. smolecule.com The mechanism of action is often linked to its ability to chelate metal ions essential for microbial growth.
Anticancer Properties: Some research suggests that this compound may have anti-proliferative effects against certain cancer cell lines. smolecule.com The proposed mechanisms often involve the disruption of metal ion homeostasis within cancer cells, leading to the inhibition of enzymes involved in DNA replication and repair. smolecule.com
Ligand Design and Materials Science: The ability of this compound to form stable complexes with various metal ions makes it a valuable ligand in coordination chemistry. smolecule.com These complexes have potential applications in catalysis and the development of new materials, such as organic light-emitting diodes (OLEDs), due to their luminescent properties. smolecule.com
Analytical Chemistry: Like other 8-hydroxyquinoline derivatives, this compound can be used as a chelating agent for the determination of metal ions. smolecule.com
Structure
3D Structure
Properties
IUPAC Name |
7-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-5-8-3-2-6-11-9(8)10(7)12/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOZEWPJSYBORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344104 | |
| Record name | 7-methylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5541-68-4 | |
| Record name | 7-Methyl-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5541-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methylquinolin-8-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 7 Methylquinolin 8 Ol
Established Synthetic Routes to 7-Methylquinolin-8-ol
Several classical and modern synthetic methods are employed for the construction of the this compound scaffold.
Skraup Synthesis and its Modifications for Quinoline (B57606) Precursors
The Skraup synthesis is a well-established method for the preparation of quinolines, which involves the reaction of an aniline (B41778) with glycerol, an oxidizing agent, and sulfuric acid. researchgate.netnih.gov For the synthesis of this compound, m-toluidine (B57737) serves as the aniline precursor. The reaction typically yields a mixture of 7-methylquinoline (B44030) and 5-methylquinoline (B1294701). brieflands.com Subsequent nitration and reduction steps are necessary to introduce the hydroxyl group at the 8-position.
A two-step synthesis starting from m-toluidine has been reported to selectively produce 7-methyl-8-nitroquinoline (B1293703). brieflands.com In the first step, a Skraup reaction of m-toluidine with glycerol, m-nitrobenzene-sulfonate, and sulfuric acid yields a mixture of 7- and 5-methylquinoline. brieflands.com This mixture, without further purification, is then subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid. This nitration reaction selectively yields 7-methyl-8-nitroquinoline in high yield, which can then be reduced to the corresponding amino derivative and subsequently converted to this compound. brieflands.com
Modifications to the traditional Skraup reaction have been developed to improve yields and reduce the often-violent nature of the reaction. researchgate.net These modifications can include the use of microwave irradiation or ionic liquids as reaction media. nih.gov
Table 1: Skraup Synthesis of 7-Methylquinoline brieflands.com
| Starting Material | Reagents | Product | Yield |
| m-Toluidine | Glycerol, m-nitrobenzene-sulfonate, H₂SO₄ | Mixture of 7-methylquinoline and 5-methylquinoline (2:1 ratio) | Not specified |
Pschorr Reaction and Related Cyclization Approaches
The Pschorr reaction provides an alternative route for the synthesis of quinoline derivatives through the cyclization of diazonium salts. smolecule.com This method can be applied to the synthesis of this compound, typically involving the cyclization of an appropriately substituted aniline derivative. smolecule.com While less common than the Skraup synthesis for this specific compound, it offers a valuable alternative.
Other cyclization reactions are also utilized in the synthesis of quinoline derivatives. smolecule.com For instance, the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing an active methylene (B1212753) group, is a versatile method for quinoline synthesis.
Transition-Metal Catalyzed Synthetic Strategies
Modern synthetic chemistry has seen the emergence of transition-metal catalyzed reactions for the construction of quinoline rings, often offering higher yields and greater selectivity. smolecule.com These methods can involve various transition metals such as palladium, copper, and iron. researchgate.netmdpi-res.com For example, copper-catalyzed C-N bond formation reactions have been utilized in the synthesis of quinoline derivatives. beilstein-journals.org Transition-metal catalysts can also be employed for the direct C-H alkylation of methyl-substituted heteroarenes, including methylquinolines, using alcohols as alkylating agents. mdpi.com
Targeted Derivatization of the this compound Core
The this compound scaffold can be further modified to introduce various functional groups, leading to a diverse range of derivatives with tailored properties.
Mannich Reaction for Aminomethylation at C-7
The Mannich reaction is a powerful tool for the aminomethylation of 8-hydroxyquinolines at the C-7 position. researchgate.net This three-component reaction involves the condensation of 8-hydroxyquinoline (B1678124) (or its derivatives), formaldehyde (B43269), and a primary or secondary amine. researchgate.netnih.gov The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which then undergoes electrophilic substitution onto the electron-rich quinoline ring at the position ortho to the hydroxyl group. nih.gov
This reaction is highly versatile, allowing for the introduction of a wide array of aminoalkyl groups at the C-7 position. mdpi.com For instance, the reaction of 8-hydroxyquinoline with formaldehyde and various amines can be carried out under different conditions, including at room temperature, at reflux, or under microwave irradiation, often resulting in good yields. researchgate.net A specific example is the synthesis of 7-((4-methylpiperazin-1-yl)methyl)quinolin-8-ol from 8-hydroxyquinoline, formaldehyde, and 1-methylpiperazine (B117243) in ethanol. acs.org
Table 2: Examples of Mannich Bases Derived from 8-Hydroxyquinoline researchgate.netacs.org
| 8-Hydroxyquinoline Derivative | Amine | Product |
| 8-Hydroxyquinoline | Octylamine | 7-((Octylamino)methyl)quinolin-8-ol |
| 8-Hydroxyquinoline | 1-Methylpiperazine | 7-((4-Methylpiperazin-1-yl)methyl)quinolin-8-ol |
| 5-Bromo-8-hydroxyquinoline | Pyrrolidine | 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol |
Introduction of Heterocyclic Substituents
Beyond aminomethylation, other synthetic strategies are employed to introduce heterocyclic substituents onto the quinoline core. The introduction of substituents at various positions of the quinoline ring can significantly alter its chemical and biological properties. researchgate.net
One common approach involves the Suzuki cross-coupling reaction, which can be used to introduce aryl or heteroaryl groups at positions 5 and 7 of the 8-hydroxyquinoline skeleton. scispace.comrroij.com This typically requires initial halogenation of the quinoline ring, for example, to create 5-bromo-8-hydroxyquinoline, which can then be coupled with a suitable boronic acid. scispace.comrroij.com
The introduction of heterocyclic moieties can also be achieved through multi-component reactions. For example, Betti-type reactions, which are related to the Mannich reaction, can be used to synthesize derivatives with a new chiral center by reacting an aldehyde, a primary amine, and 8-hydroxyquinoline. nih.gov
Strategies for Selective Substitution at C-5 and C-7
The this compound scaffold is primed for electrophilic substitution at the C-5 and C-7 positions due to the activating, ortho,para-directing effect of the hydroxyl group at C-8. nih.gov This electronic influence allows for the regioselective introduction of various functional groups, which is a key strategy for modifying the molecule's properties.
Halogenation is a common and effective method for functionalizing these positions. Research has demonstrated that 2-methylquinolin-8-ol can be brominated using N-bromosuccinimide (NBS) to yield 7-bromo and 5,7-dibromo derivatives. mdpi.org Similarly, iodination of 2-methylquinolin-8-ol can be achieved using iodine in the presence of an oxidizing agent, leading to the formation of 5,7-diiodo-2-methylquinolin-8-ol. evitachem.com A general, metal-free protocol has been developed for the highly regioselective halogenation of 8-substituted quinolines at the C-5 position using trihaloisocyanuric acids as the halogen source. rsc.orgresearchgate.net This method is efficient, operates at room temperature, and shows broad substrate tolerance. rsc.orgresearchgate.net For instance, N-(2-methylquinolin-8-yl)benzamide can be chlorinated or brominated at the C-5 position in excellent yields (97-98%). rsc.org If the C-5 position is already occupied, the reaction can proceed to substitute the C-7 position. rsc.org
The Mannich reaction represents another important strategy for substitution, primarily at the C-7 position. nih.gov This three-component reaction typically involves 8-hydroxyquinoline, formaldehyde, and a secondary amine to introduce an aminomethyl group. nih.govresearchgate.net These reactions provide a pathway to a diverse range of 7-aminomethylated 8-hydroxyquinoline derivatives. nih.gov
The following table summarizes various selective substitution reactions on the quinolin-8-ol core.
| Position(s) | Reaction Type | Reagents | Product Type | Reference |
| C-5 | Halogenation | Trihaloisocyanuric acid (TCCA, TBCA) | 5-Halo-8-substituted quinoline | rsc.orgresearchgate.net |
| C-7 & C-5,C-7 | Bromination | N-Bromosuccinimide (NBS) | 7-Bromo & 5,7-Dibromo-2-methylquinolin-8-ol | mdpi.org |
| C-5, C-7 | Iodination | Iodine, Oxidizing Agent | 5,7-Diiodo-2-methylquinolin-8-ol | evitachem.com |
| C-7 | Mannich Reaction | Formaldehyde, Secondary Amine | 7-Aminomethyl-8-hydroxyquinoline | nih.govresearchgate.net |
One-Pot Synthesis Approaches for Novel Derivatives
One-pot synthesis methodologies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure. Several one-pot approaches have been developed for the synthesis of novel derivatives based on the quinolin-8-ol framework.
For example, a series of novel pyrazol–3–yl-quinolin–8–ol derivatives has been successfully synthesized through a one-pot reaction. researchgate.net This approach highlights the utility of the quinolin-8-ol scaffold in constructing more complex heterocyclic systems. Another notable example is the one-step synthesis of 7-(imidazolidin-1-ylmethyl)quinolin-8-ol from the reaction of 8-hydroxyquinoline with 1,3,6,8-tetraazatricyclo[4.4.1.13,8]dodecane (TATD). researchgate.net This Mannich-type reaction proceeds efficiently to yield the N-substituted imidazolidine (B613845) derivative. researchgate.net
Furthermore, broader one-pot strategies for synthesizing the quinoline nucleus itself have been reported, which can be adapted for producing substituted derivatives. An improved, economical process for synthesizing various quinoline derivatives involves the reaction of anilines with methyl vinyl ketone using a dual catalyst system of ferric chloride and zinc chloride in a one-pot setup. google.com This method can be applied to produce a range of substituted quinolines, including those with methyl groups. google.com
Advanced Chemical Transformations of this compound Derivatives
The functional groups of this compound allow for a variety of advanced chemical transformations, enabling the synthesis of diverse derivatives such as quinones and dihydroquinolines.
The hydroxyl group at the C-8 position of this compound and its derivatives can be readily oxidized to form quinoline-5,8-dione structures. smolecule.comevitachem.com This transformation is significant as quinone moieties are present in many biologically active compounds. Common oxidizing agents used for this purpose include potassium permanganate (B83412) and chromium trioxide under acidic conditions. smolecule.comevitachem.com
A specific synthetic example involves the oxidation of 5,7-dibromo-2-methylquinolin-8-ol to produce 7-bromo-2-methylquinoline-5,8-dione. mdpi.com This reaction is a key step in developing versatile quinoline-5,8-dione intermediates for further functionalization. mdpi.com The resulting quinone can then undergo subsequent reactions, such as the displacement of the C-7 bromine with various phenols to create novel ether-linked quinoline-5,8-diones. mdpi.com
The quinoline ring system in this compound is susceptible to reduction, leading to the formation of corresponding dihydroquinoline derivatives. smolecule.comevitachem.com This transformation alters the aromaticity and geometry of the heterocyclic system, which can significantly impact its chemical and biological properties. Standard reducing agents such as sodium borohydride (B1222165) or the more powerful lithium aluminum hydride are typically employed for this purpose. smolecule.comevitachem.com These reactions convert the pyridine (B92270) part of the quinoline ring into a non-aromatic, saturated or partially saturated ring.
Nitration is a fundamental electrophilic aromatic substitution used to introduce a nitro group onto the quinoline ring, which can then serve as a handle for further transformations, such as reduction to an amino group. The regioselectivity of nitration on the 7-methylquinoline core is highly specific.
Studies on the nitration of 7-methylquinoline have shown that the reaction selectively occurs at the C-8 position. brieflands.com In a two-step synthesis starting from m-toluidine, a mixture of 7-methylquinoline and 5-methylquinoline is produced via the Skraup synthesis. brieflands.com When this mixture is subjected to nitration using a combination of nitric acid and sulfuric acid at low temperatures, the reaction exclusively yields 7-methyl-8-nitroquinoline in excellent yields (99%). brieflands.com The high regioselectivity is attributed to the electronic and steric factors of the 7-methylquinoline isomer, directing the incoming electrophile to the C-8 position. brieflands.com This selective nitration is a crucial step for the subsequent synthesis of this compound and its derivatives. brieflands.com
The general trend for nitration of 7-alkylquinolines confirms that the 8-nitroquinoline (B147351) is the major product formed. brieflands.com
| Reaction | Starting Material | Reagents | Key Product | Regioselectivity | Reference |
| Oxidation | This compound derivative | Potassium permanganate / Chromium trioxide | Quinone derivative | N/A | smolecule.comevitachem.com |
| Reduction | This compound derivative | Sodium borohydride / Lithium aluminum hydride | Dihydroquinoline derivative | N/A | smolecule.comevitachem.com |
| Nitration | 7-Methylquinoline | Nitric acid, Sulfuric acid | 7-Methyl-8-nitroquinoline | C-8 | brieflands.com |
Coordination Chemistry of 7 Methylquinolin 8 Ol and Its Metal Complexes
Ligand Properties of 7-Methylquinolin-8-ol
This compound, a derivative of 8-hydroxyquinoline (B1678124), is a heterocyclic aromatic compound with the molecular formula C₁₀H₉NO. smolecule.com Its structure, featuring a quinoline (B57606) backbone with a methyl group at the 7th position and a hydroxyl group at the 8th position, dictates its chemical reactivity and coordination behavior. smolecule.com
Chelating Ability and Donor Atom Set (N,O)
Like its parent compound, 8-hydroxyquinoline, this compound acts as a potent chelating agent. tandfonline.comnih.gov Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. The key to its chelating ability lies in its specific arrangement of donor atoms. The molecule possesses a nitrogen atom within the quinoline ring and an oxygen atom from the hydroxyl group, forming a bidentate {N,O} donor set. nih.govacs.org This arrangement allows the ligand to bind to a metal ion in a pincer-like fashion, creating a stable five-membered ring structure.
The deprotonation of the hydroxyl group is a crucial step in the formation of metal complexes. acs.org This deprotonation significantly influences the ligand's ability to bind to metal ions and the stability of the resulting complexes. acs.org The ability of 8-hydroxyquinoline derivatives to form stable metal complexes is a key factor in their various applications. nih.gov
Influence of Methyl Group at C-7 on Coordination
The presence of a methyl group at the C-7 position of the quinoline ring influences the ligand's electronic properties and, consequently, its coordination behavior. While a structure-activity relationship study on certain 8-hydroxyquinoline derivatives indicated that the position of the hydroxyl group was more critical for specific biological activities than the methyl group, the substituent's electronic effects are still significant in coordination chemistry. nih.gov
The methyl group is generally considered an electron-donating group. This property can increase the electron density on the quinoline ring system, potentially enhancing the basicity of the nitrogen atom and the acidity of the hydroxyl proton. These modifications can subtly alter the stability constants of the metal complexes formed compared to the unsubstituted 8-hydroxyquinoline.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. arabjchem.orgmdpi.com The resulting complexes can be isolated as solid precipitates and further purified by recrystallization.
Complexation with Transition Metal Ions (e.g., Fe, Cu, Zn, Ru)
This compound and its derivatives readily form complexes with a wide range of transition metal ions, including iron (Fe), copper (Cu), zinc (Zn), and ruthenium (Ru). arabjchem.orgmdpi.comrsc.org For instance, the reaction of 8-hydroxyquinoline derivatives with copper(II) and nickel(II) chlorides in methanol (B129727) has been shown to yield corresponding metal complexes. mdpi.com Similarly, complexes with other divalent transition metals like manganese(II), cobalt(II), and zinc(II) have been synthesized. arabjchem.org
The stoichiometry of these complexes often depends on the metal ion and the reaction conditions, with 1:2 metal-to-ligand ratios being common for divalent metal ions. arabjchem.orgresearchgate.net The formation of these complexes is a cornerstone of the therapeutic and analytical applications of 8-hydroxyquinoline derivatives, as the complexation with endogenous metals like iron and copper is linked to their biological activity. rsc.org
Spectroscopic Characterization of Metal-7-Methylquinolin-8-ol Complexes
A variety of spectroscopic techniques are employed to characterize the metal complexes of this compound. Infrared (IR) spectroscopy is particularly useful for confirming the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and O-H bonds in the IR spectrum of the complex compared to the free ligand indicate the involvement of the nitrogen and oxygen atoms in coordination. ekb.eg
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and can be used to study complex formation in solution. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, helps to elucidate the structure of the complexes in solution. jetir.orgmdpi.com Mass spectrometry is used to confirm the molecular weight of the synthesized complexes. mdpi.com
Structural Elucidation of Coordination Compounds
In cases where single crystals suitable for X-ray diffraction cannot be obtained, other techniques such as X-ray powder diffraction (XRD) can provide information about the crystalline nature of the complex. ekb.eg Computational modeling and theoretical studies can also be employed to predict and understand the structures of these complexes. researchgate.netresearchgate.net
Theoretical and Computational Studies of Metal Coordination
Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricacies of metal-ligand interactions in coordination complexes of this compound. These methods provide a molecular-level understanding of the stability, electronic structure, and reactivity of these complexes, complementing experimental findings. By employing sophisticated computational models, researchers can predict and rationalize the binding affinities of this compound with various metal ions and simulate the dynamic behavior of the resulting complexes over time.
Density Functional Theory (DFT) Calculations for Binding Affinity
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as metal complexes. It is widely employed to predict the binding affinity of ligands for metal ions by calculating the thermodynamic and electronic properties of the coordination compounds.
DFT calculations are instrumental in determining the binding energies between this compound and different metal ions. These calculations typically involve optimizing the geometry of the ligand and the resulting metal complex to find the lowest energy structures. The binding energy can then be calculated as the difference between the total energy of the complex and the sum of the energies of the free ligand and the metal ion.
Key parameters derived from DFT calculations that provide insights into binding affinity include:
Binding Energy (ΔE_bind): A negative and larger absolute value of the binding energy indicates a more stable complex and thus a higher binding affinity.
Frontier Molecular Orbitals (HOMO-LUMO gap): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the chemical reactivity and stability of the complex. A larger HOMO-LUMO gap generally suggests greater stability.
Natural Bond Orbital (NBO) Analysis: This analysis provides information about the charge distribution and the nature of the metal-ligand bonds (e.g., covalent vs. electrostatic character).
The methyl group at the 7-position of the quinoline ring in this compound is an electron-donating group. This substituent is expected to increase the electron density on the quinoline ring, particularly affecting the nitrogen and oxygen donor atoms. This enhanced electron density can lead to stronger coordination with metal ions compared to the unsubstituted 8-hydroxyquinoline. DFT calculations can quantify this effect on the binding affinity.
Table 1: Illustrative DFT-Calculated Binding Energies of this compound with Divalent Metal Ions
| Metal Ion | Binding Energy (kcal/mol) | HOMO-LUMO Gap (eV) |
| Cu(II) | -250 to -280 | 3.5 - 4.0 |
| Ni(II) | -230 to -260 | 3.8 - 4.3 |
| Zn(II) | -220 to -250 | 4.0 - 4.5 |
| Co(II) | -210 to -240 | 3.7 - 4.2 |
Note: The values in this table are illustrative and based on typical ranges found in the literature for similar 8-hydroxyquinoline derivatives. Actual values for this compound would require specific computational studies.
Molecular Dynamics Simulations of Complex Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of coordination chemistry, MD simulations provide valuable insights into the stability of metal complexes in a simulated environment, such as in a solvent.
MD simulations are performed by solving Newton's equations of motion for a system of interacting atoms, where the forces between atoms are described by a force field. By tracking the trajectories of the atoms over a certain period, researchers can analyze the structural fluctuations and conformational changes of the complex.
Key metrics used to assess the stability of this compound metal complexes from MD simulations include:
Root-Mean-Square Fluctuation (RMSF): The RMSF measures the fluctuation of individual atoms or residues around their average positions. High RMSF values for certain parts of the complex can indicate regions of high flexibility.
Radial Distribution Function (g(r)): This function describes the probability of finding a particle at a certain distance from a reference particle. It can be used to analyze the coordination environment of the metal ion and the stability of the metal-ligand bonds.
MD simulations can also be used to study the influence of the solvent on the stability of the complex and to investigate the dynamics of ligand exchange reactions. For instance, simulations can reveal how water molecules interact with the complex and whether they can displace the this compound ligand from the metal's coordination sphere.
Table 2: Illustrative MD Simulation Parameters for Assessing Complex Stability
| Parameter | Description | Typical Value for a Stable Complex |
| Simulation Time | Total duration of the simulation | 50 - 200 nanoseconds |
| RMSD | Measure of structural deviation from the initial state | < 2 Å |
| RMSF | Measure of atomic fluctuations | Low values for coordinated atoms |
| Metal-Ligand Distance | Average distance between the metal ion and donor atoms | Stable and within expected bond lengths |
Note: The values in this table are illustrative and represent typical parameters and expected outcomes for MD simulations of stable metal complexes.
Biological Activities and Pharmacological Potential of 7 Methylquinolin 8 Ol
Antimicrobial Efficacy and Mechanisms of Action of 7-Methylquinolin-8-ol
This compound, a derivative of 8-hydroxyquinoline (B1678124), has demonstrated a broad spectrum of antimicrobial activities. Its efficacy is attributed to several mechanisms of action, primarily revolving around its ability to chelate metal ions, which are crucial for various microbial physiological processes.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Substituted quinolin-8-ol derivatives have shown notable antibacterial properties. Studies on various derivatives indicate that their effectiveness can be influenced by the nature and position of substituents on the quinoline (B57606) ring. For instance, certain 7-substituted quinolin-8-ol derivatives have exhibited antibacterial activity comparable to or greater than the reference drug nitroxoline. consensus.app The antibacterial action of these compounds is often more pronounced against Gram-positive bacteria than Gram-negative bacteria. scienceopen.com This difference is generally attributed to the structural variations in the bacterial cell envelope, with the outer membrane of Gram-negative bacteria acting as a barrier to the entry of these compounds. scienceopen.commdpi.com
The presence of a methyl group at the C-8 position, coupled with an amino group at C-6 in the quinolone structure, has been shown to enhance antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant (MRSA) and ciprofloxacin-resistant strains. nih.gov While not specific to this compound, this highlights the importance of methyl substitution in enhancing the antibacterial potency of the quinoline scaffold.
The following table summarizes the minimum inhibitory concentration (MIC) values for some 8-hydroxyquinoline derivatives against various bacterial strains, illustrating the general antibacterial potential of this class of compounds.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) |
| 7-methoxyquinoline (B23528) derivative (3l) | E. coli | 7.812 |
| 7-methoxyquinoline derivative (3l) | S. aureus | Not specified |
| Quinoline benzodioxole derivative B | E. coli | 3.125 |
| Quinoline benzodioxole derivative B | S. aureus | 3.125 |
| Quinoline-3-carbonitrile derivative C | E. coli | 4 |
Antifungal Properties
Derivatives of 8-quinolinol have been recognized for their antifungal capabilities. nih.govnih.gov Research on various substituted 8-quinolinols has demonstrated their efficacy against a range of fungal species. For instance, 5,7-dichloro and 5,7-dibromo derivatives of 2-methyl-8-quinolinol were found to be highly effective against fungi such as Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes. nih.gov While specific studies focusing solely on this compound are limited, the general antifungal activity of substituted 8-quinolinols is well-documented. nih.gov For example, a 7-methoxyquinoline derivative bearing a sulfonamide moiety showed potent activity against Candida albicans. mdpi.com
The antifungal action of these compounds is often linked to their ability to chelate metal ions, which are essential for fungal growth and enzymatic processes. nih.gov
Antiviral and Antimalarial Activities
Inhibition of Biofilm Formation
Biofilm formation is a critical factor in the persistence of microbial infections, and compounds that can inhibit this process are of significant interest. While direct studies on the anti-biofilm activity of this compound are limited, related 8-hydroxyquinoline derivatives have shown promise in this area. For example, an 8-hydroxyquinoline derivative, PH157, demonstrated activity against biofilms of Candida species. nih.gov Similarly, certain synthetic compounds have been shown to inhibit biofilm formation in various bacteria, including Pseudomonas aeruginosa, Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, at very low concentrations. mdpi.com The mechanism of anti-biofilm activity can involve the disruption of quorum sensing, the bacterial cell-to-cell communication system crucial for biofilm development. frontiersin.org
Interaction with Bacterial DNA Gyrase and Topoisomerase IV
Quinolone antibacterials are well-known for their inhibitory effects on bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair. researchgate.netnih.govnih.gov These enzymes are responsible for managing the topological state of DNA within the bacterial cell. nih.gov Quinolones stabilize the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. researchgate.netnih.gov While DNA gyrase is often the primary target in Gram-negative bacteria, topoisomerase IV is a significant target in Gram-positive bacteria. nih.govresearchgate.net Although specific studies detailing the interaction of this compound with these enzymes are not extensively documented, its structural similarity to quinolone antibiotics suggests a potential for a similar mechanism of action. The development of novel inhibitors targeting both DNA gyrase and topoisomerase IV is an active area of research. scholarsportal.info
Membrane-Active Mechanisms and Metal Ion Chelation in Antimicrobial Action
The antimicrobial activity of this compound and its derivatives is strongly linked to their ability to chelate metal ions and interact with microbial cell membranes. nih.govtandfonline.com 8-Hydroxyquinoline and its derivatives are potent chelators of divalent metal ions. tandfonline.com This chelation can disrupt microbial metabolism by depriving the microbes of essential metal cofactors for various enzymes. tandfonline.com The formed metal-8-hydroxyquinoline complexes can also exhibit enhanced antimicrobial activity. These complexes can block the metal-binding sites on microbial enzymes, leading to the inhibition of their activity. tandfonline.com
Furthermore, some quinoline-based antimicrobials exhibit membrane-active mechanisms. They can disrupt the integrity of the microbial cytoplasmic membrane, leading to depolarization and the leakage of intracellular components, which contributes to their bactericidal effect. nih.govsgul.ac.uk The interaction with the membrane can be influenced by the lipid composition of the bacterial cell wall, with a higher content of anionic lipids potentially leading to a more pronounced effect of the drug. nih.gov
Anticancer Research and Cytotoxic Effects
Derivatives of 8-hydroxyquinoline are recognized for their significant cytotoxic effects against a variety of cancer cell lines. nih.govfrontiersin.orgtbzmed.ac.irmdpi.comresearchgate.netnih.govrsc.orgnih.govmdpi.com The anticancer activity of these compounds is multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of cell proliferation, modulation of critical cell signaling pathways, and the targeting of key enzymes essential for cancer cell survival. frontiersin.orgtbzmed.ac.irnih.govnih.govnih.govnih.govnih.govmdpi.complos.orgnih.govmdpi.comresearchgate.netmdpi.commdpi.comresearchgate.netnih.gov A pivotal aspect of their mechanism of action is their ability to chelate metal ions, which can profoundly influence their biological activity. nih.govfrontiersin.orgmdpi.comnih.govmdpi.commdpi.com
The induction of apoptosis is a hallmark of many effective anticancer agents. Studies on 8-hydroxyquinoline derivatives have demonstrated their capability to trigger this process in various cancer cell lines, including the human breast adenocarcinoma cell line MCF-7 and the human malignant melanoma cell line A375.
In MCF-7 cells, treatment with 8-hydroxyquinoline derivatives has been shown to lead to morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing. tbzmed.ac.irresearchgate.netnih.govrsc.orgplos.orgdovepress.comresearchgate.net The apoptotic process in these cells is often mediated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. tbzmed.ac.irplos.org For instance, some derivatives have been observed to cause a decrease in the mitochondrial membrane potential and the release of cytochrome c, which are key events in the intrinsic apoptotic pathway. nih.gov This is often accompanied by the activation of caspase-9 and the effector caspase-7. dovepress.com
Similarly, in A375 melanoma cells, 8-hydroxyquinoline compounds and their metal complexes have been shown to induce apoptosis. frontiersin.orgmdpi.commdpi.comnih.govnih.govresearchgate.netnih.govsums.ac.irmdpi.com The generation of reactive oxygen species (ROS) is often implicated as a trigger for apoptosis in these cells. frontiersin.orgmdpi.com
The following table summarizes the apoptotic effects of various 8-hydroxyquinoline derivatives on MCF-7 and A375 cancer cell lines.
| Compound/Derivative | Cell Line | Observed Effects |
| Tetrahydrobenzo[h]quinoline | MCF-7 | Increased apoptotic cell population, activation of intrinsic pathway. tbzmed.ac.ir |
| 8-hydroxyquinoline-coated graphene oxide | MCF-7 | Significant induction of apoptosis. nih.gov |
| Copper(II) complexes of 8-hydroxyquinoline derivatives | MCF-7 | Promoted cellular detachment and nuclear condensation. rsc.org |
| Methylwogonin (a flavonoid, for context) | A375 | Dose-dependent induction of apoptosis. nih.gov |
| Copper(II) complexes of 8-hydroxyquinoline hydrazones | A375 | Induction of cell death by apoptosis. frontiersin.org |
A fundamental characteristic of anticancer compounds is their ability to inhibit the uncontrolled proliferation of cancer cells. Numerous 8-hydroxyquinoline derivatives have demonstrated potent anti-proliferative activity against a range of cancer cell lines, including MCF-7 and A375. tbzmed.ac.irmdpi.comnih.govresearchgate.netnih.gov
The anti-proliferative effects are typically dose- and time-dependent. tbzmed.ac.irnih.gov The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell proliferation.
Below is a data table showcasing the IC50 values of various 8-hydroxyquinoline derivatives against MCF-7 and A375 cancer cell lines.
| Compound/Derivative | Cell Line | IC50 Value (µM) |
| Curcumin-pyrimidine analog (3g) | MCF-7 | 0.61 ± 0.05 |
| Curcumin-pyrimidine analog (3b) | MCF-7 | 4.95 ± 0.94 |
| Tetrahydrobenzo[h]quinoline (48h) | MCF-7 | 7.5 |
| Quinolone-based 1,2,3-triazole (5a) | MCF-7 | 9.25 ± 0.22 |
| Quinolone-based 1,2,3-triazole (5d) | MCF-7 | 10.42 ± 0.25 |
| Methylwogonin (48h) | A375 | 54.2 |
The anticancer effects of 8-hydroxyquinoline derivatives are often underpinned by their ability to modulate intracellular signaling pathways that are critical for cancer cell survival, proliferation, and metastasis. mdpi.comresearchgate.net While direct studies on this compound are not extensively available, research on related compounds suggests that pathways such as MAPK, PI3K/Akt, and NF-κB are likely targets. researchgate.netresearchgate.netwikipedia.org
The MAPK (Mitogen-Activated Protein Kinase) pathway is frequently hyperactivated in cancer and plays a central role in cell proliferation and survival. Some natural compounds are known to exert their anticancer effects by inhibiting key components of this pathway. researchgate.net
The PI3K/Akt/mTOR pathway is another crucial signaling cascade that is often dysregulated in cancer, leading to enhanced cell growth and survival. mdpi.comresearchgate.netwikipedia.org Inhibition of this pathway is a key strategy in cancer therapy.
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer. researchgate.netresearchgate.net Its inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis.
The specificity of anticancer action can be enhanced by targeting enzymes that are crucial for the survival and proliferation of cancer cells.
Survivin: This protein is a member of the inhibitor of apoptosis (IAP) family and is overexpressed in most human tumors while being largely absent in normal adult tissues. nih.govnih.govmdpi.commedchemexpress.comtargetmol.com This differential expression makes it an attractive target for cancer therapy. nih.govnih.govmdpi.com Some novel inhibitors based on the hydroxyquinoline scaffold have been developed as selective survivin inhibitors, demonstrating the potential of this chemical class to target this key anti-apoptotic protein. nih.govnih.gov
Ribonucleotide Reductase (RNR): RNR is an essential enzyme for DNA synthesis and repair, and its inhibition can halt cancer cell proliferation. nih.govwikipedia.orgnih.govmdpi.com While direct evidence for this compound as an RNR inhibitor is lacking, the development of inhibitors for this enzyme is a significant area of anticancer research. nih.govwikipedia.orgnih.govmdpi.com
Histone Demethylases: These enzymes play a critical role in epigenetic regulation, and their dysregulation is implicated in various cancers. nih.govnih.govmdpi.comresearchgate.netmedchemexpress.com Notably, 8-hydroxyquinolines have been identified as cell-active inhibitors of the JMJD2 family of 2-oxoglutarate-dependent histone demethylases. nih.govresearchgate.net These compounds are thought to act by binding to the Fe(II) in the active site of the enzyme. nih.govresearchgate.net
A defining characteristic of 8-hydroxyquinoline and its derivatives is their ability to chelate metal ions, a property that is intimately linked to their anticancer activity. nih.govfrontiersin.orgmdpi.comnih.govmdpi.commdpi.com The formation of metal complexes with biologically relevant ions such as copper (Cu), zinc (Zn), and iron (Fe) can significantly enhance the cytotoxic and anti-proliferative effects of these compounds. nih.govfrontiersin.orgmdpi.comnih.gov
Copper (Cu): Copper is an essential cofactor for several enzymes involved in angiogenesis and cell proliferation, and cancer cells often exhibit an increased demand for this metal. nih.govfrontiersin.org 8-Hydroxyquinoline derivatives can form complexes with copper, which can then act as ionophores, transporting copper into the cells and disrupting cellular homeostasis. nih.gov This can lead to the generation of reactive oxygen species (ROS), inhibition of the proteasome, and ultimately, apoptosis. frontiersin.orgnih.gov
Zinc (Zn): Zinc is another important metal ion in cellular processes, and its chelation by 8-hydroxyquinoline derivatives can also contribute to their anticancer effects. mdpi.comnih.gov Zinc complexes of these compounds have been shown to exhibit significant cytotoxicity against various cancer cell lines. mdpi.com
Iron (Fe): Iron is crucial for cell growth and proliferation, and its deprivation can be a strategy to inhibit cancer cell growth. nih.gov Iron complexes of 8-hydroxyquinoline derivatives have been synthesized and shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov The mechanism of action is thought to involve the inhibition of telomerase and the targeting of G-quadruplex DNA. nih.gov
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. nih.govnih.govrsc.orgresearchgate.net Interestingly, some 8-hydroxyquinoline derivatives have shown the ability to overcome MDR. nih.govrsc.org
The mechanism behind this activity can involve the inhibition of efflux pumps, such as P-glycoprotein (ABCB1), which are responsible for pumping chemotherapeutic drugs out of the cancer cells. nih.gov By inhibiting these pumps, the 8-hydroxyquinoline derivatives can increase the intracellular concentration of the anticancer drugs, thereby restoring their efficacy.
Furthermore, some 8-hydroxyquinoline-amino acid conjugates have been developed that exhibit enhanced toxicity towards MDR cancer cells compared to their parental, drug-sensitive counterparts. nih.gov This suggests a potential for these compounds to be used in combination therapies to combat drug resistance.
Enzyme Inhibition Studies
The 8-hydroxyquinoline (8-HQ) scaffold is a recognized pharmacophore known for a range of biological activities, including enzyme inhibition. researchgate.net While specific kinetic studies on this compound are not extensively detailed in the available literature, the inhibitory actions of structurally related quinoline derivatives provide insights into its potential mechanisms.
Enzyme inhibitors can act through various mechanisms, altering the catalytic efficiency of an enzyme. These mechanisms are broadly classified as:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.
Non-Competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) and alters the enzyme's conformation, reducing its catalytic activity. In pure non-competitive inhibition, the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex. This type of inhibition reduces the maximum reaction rate (Vmax) but does not affect the substrate binding affinity (Km).
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product.
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. acs.org This type of inhibition affects both the Vmax and the Km. Several substituted quinolines have been identified as mixed-type inhibitors of the human proteasome. nih.gov For instance, the N-methylquinolinium ion, a related compound, has been shown to be a competitive inhibitor of monoamine oxidase-A (MAO-A) and a non-competitive inhibitor of monoamine oxidase-B (MAO-B). nih.gov
| Inhibition Type | Inhibitor Binding Site | Effect on Vmax | Effect on Km |
|---|---|---|---|
| Competitive | Active Site | Unchanged | Increases |
| Non-Competitive | Allosteric Site (Equal affinity for E and ES) | Decreases | Unchanged |
| Uncompetitive | Enzyme-Substrate (ES) Complex | Decreases | Decreases |
| Mixed | Allosteric Site (Unequal affinity for E and ES) | Decreases | Varies |
Derivatives of 8-hydroxyquinoline have demonstrated inhibitory activity against a variety of metabolic enzymes. For example, certain 8-HQ analogs are known to inhibit enzymes such as Cathepsin B and lipoxygenase (LOX). nih.gov The N-methylquinolinium ion has been identified as an inhibitor of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. nih.gov Specifically, it acts as a competitive inhibitor of MAO-A and a non-competitive inhibitor of MAO-B. nih.gov Given the structural similarity, this compound may exhibit inhibitory activity against these or other metabolic enzymes, although specific studies are required for confirmation.
The quinoline scaffold is present in numerous molecules that interact with enzymes involved in DNA replication and repair. Topoisomerases, which are essential for resolving DNA topological problems during replication and transcription, are a key target for many anticancer drugs. wikipedia.org Several quinoline derivatives have been investigated as topoisomerase inhibitors. nih.govmdpi.com For instance, 7-azaindenoisoquinolines have been developed as topoisomerase I inhibitors. nih.gov
Another critical family of enzymes in DNA repair is the poly(ADP-ribose) polymerases (PARPs). PARP inhibitors can induce synthetic lethality in cancer cells with deficient DNA repair mechanisms. nih.govmdpi.com While direct evidence for this compound is lacking, the quinoline core is a feature of some PARP inhibitors. nih.govresearchgate.net For example, 7-methylguanine, a different heterocyclic compound, is a known PARP-1 inhibitor. nih.gov
Anti-inflammatory Properties
Research into analogs of 7-Methylquinolin-6-ol, a positional isomer of this compound, has included investigations into their potential anti-inflammatory activities. The broader class of quinoline derivatives has been recognized for its anti-inflammatory potential, suggesting that this compound may also possess such properties. The mechanism of anti-inflammatory action for quinoline compounds can be diverse, often involving the inhibition of pro-inflammatory enzymes or signaling pathways. However, specific studies detailing the anti-inflammatory effects and mechanisms of this compound are not currently available.
Neuroprotective and Anti-neurodegenerative Potential
8-Hydroxyquinoline and its derivatives are well-regarded for their neuroprotective properties, which are often attributed to their ability to chelate metal ions. nih.gov Metal ion dyshomeostasis is implicated in the pathogenesis of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases. nih.gov By chelating excess metal ions like copper and zinc, 8-HQ derivatives can mitigate metal-induced oxidative stress and the aggregation of amyloid-β peptides, key pathological hallmarks of Alzheimer's disease. nih.govsemanticscholar.org
Several multi-target compounds for Alzheimer's disease have been designed by incorporating the 8-hydroxyquinoline scaffold. nih.goviaea.org These compounds often feature substitutions at the C7 position of the quinoline ring, highlighting the importance of this position for biological activity. nih.gov For example, novel melatonin-hydroxyquinoline hybrids have been synthesized and shown to possess good blood-brain barrier permeability and the ability to mitigate metal-induced Aβ aggregation. nih.gov Given these findings, this compound, with its methyl group at the C7 position, represents a compound of interest for its potential neuroprotective and anti-neurodegenerative effects.
Structure-Activity Relationship (SAR) Studies
The biological activities of 8-hydroxyquinoline derivatives are highly dependent on the nature and position of substituents on the quinoline ring. mdpi.comnih.gov Structure-activity relationship (SAR) studies have provided valuable insights into how modifications to the 8-HQ scaffold influence its pharmacological properties.
The position of substituents is critical. For instance, in a study of matrix metalloproteinase (MMP) inhibitors, derivatives with substituents at the C-7 position of the quinoline moiety showed lower IC50 values (higher potency) compared to those with substituents at the C-5 position. mdpi.com The introduction of electron-withdrawing or -donating groups can impact the pKa values of the hydroxyl group and the quinoline nitrogen, which in turn affects metal-binding abilities and biological activity. acs.org
For anticancer activity, the lipophilicity and electronic properties of the substituents play a significant role. mdpi.com In some series of 8-HQ derivatives, the introduction of an aromatic moiety at the C7 position has been explored. acs.orgnih.gov The methyl group at the C7 position in this compound is a relatively small, lipophilic group that can influence the compound's interaction with biological targets. SAR studies on related compounds suggest that even minor modifications at this position can lead to significant changes in activity. nih.gov
| Substituent Position | General Effect on Activity | Example of Activity Influenced |
|---|---|---|
| C2 | Aromatic amide substitution can increase lipophilicity and antiviral activity. nih.gov | Antiviral |
| C5 | Substituents can modulate toxicity and selectivity in cancer cells. acs.orgnih.gov | Anticancer (MDR-selective toxicity) |
| C7 | Substituents can enhance potency for enzyme inhibition and are crucial for neuroprotective compound design. nih.govmdpi.com | Enzyme Inhibition (MMPs), Neuroprotection |
| C7 (Methylene Carbon) | Branched aromatic substituents showed enhanced activity in a series of HIF prolylhydroxylase inhibitors. acs.orgnih.gov | Enzyme Inhibition (HIF prolylhydroxylase) |
Impact of Substituent Position and Nature on Biological Activity
The biological activity of 8-hydroxyquinoline derivatives can be significantly modulated by the position and chemical nature of substituents on the quinoline scaffold. nih.gov The core structure, containing a hydroxyl group at the C-8 position, is considered crucial for its biological functions, largely due to its ability to form stable complexes with various metal ions. nih.gov
Research into the structure-activity relationships of this class of compounds reveals several key principles:
Position of Substitution: The location of the substituent has a profound effect on activity. For instance, studies on matrix metalloproteinase (MMP) inhibition showed that attaching aminomethyl groups to the C-7 position of a 5-chloro-8-hydroxyquinoline (B194070) core resulted in higher activity against MMP-2 and MMP-9 compared to derivatives with the same group at the C-5 position. nih.govmdpi.com Conversely, substituting a 7-chloro group on the quinoline ring has been shown to decrease cytotoxic activity in other contexts.
Nature of the Substituent: The type of functional group is equally critical. Electron-withdrawing groups, such as halogens, at various positions can enhance specific activities. For example, 7-bromo-8-hydroxyquinoline displayed greater growth-inhibiting activity against Gram-negative bacteria than the unsubstituted 8-hydroxyquinoline. researchgate.net Similarly, 5-chloro and 5,7-dichloro derivatives showed notable antibacterial activity against S. aureus. nih.gov In contrast, the introduction of bulky groups or those that hinder metal chelation can reduce or eliminate bioactivity.
The following table summarizes findings on how different substituents and their positions on the 8-hydroxyquinoline scaffold influence biological activity.
| Compound/Derivative Class | Substituent(s) | Position(s) | Observed Biological Activity | Reference(s) |
| Halogenated 8-HQs | 7-Bromo | C-7 | High antigrowth activity against Gram-negative bacteria. | researchgate.net |
| Halogenated 8-HQs | 5-Chloro; 5,7-Dichloro | C-5, C-7 | Notable antibacterial activity against S. aureus. | nih.gov |
| Aminomethyl 8-HQs | Aminomethyl | C-7 (on 5-Chloro-8-HQ) | Higher activity against MMP-2/9 than C-5 substituted analogs. | nih.govmdpi.com |
| Carboxamide 8-HQs | Aromatic amides | C-2 | Increased lipophilicity and antiviral activity. | nih.gov |
| Carboxylic Acid 8-HQs | Carboxyl | C-7 | Identified as a crucial pharmacophore for Pim-1 kinase inhibition. | researchgate.net |
| Unsubstituted 8-HQ | None | - | Potent activity against Gram-positive bacteria and fungi. | researchgate.net |
Correlation between Metal Chelation and Biological Efficacy
A preponderant body of evidence indicates that the majority of the biological activities of 8-hydroxyquinoline and its derivatives, including this compound, stem from their potent ability to chelate metal ions. nih.gov The nitrogen atom of the pyridine (B92270) ring and the oxygen of the hydroxyl group at C-8 form a bidentate chelation site, allowing for the formation of stable complexes with essential transition metal ions such as copper(II), iron(II/III), and zinc(II). rsc.org This interaction with metal homeostasis is a cornerstone of their pharmacological effects.
The correlation between metal chelation and efficacy is manifested through several mechanisms:
Inhibition of Metalloenzymes: Many essential enzymes required for cellular processes, such as DNA synthesis and metabolism, rely on metal ions as cofactors. tandfonline.com By chelating these metal ions, 8-hydroxyquinoline derivatives can inhibit enzyme function, leading to cytotoxic or antimicrobial effects. researchgate.netscirp.org For example, ribonucleotide reductase, a key enzyme in DNA synthesis, is a known target. nih.govtandfonline.com
Ionophore Activity: Rather than simply sequestering extracellular metals, some 8-HQ derivatives can act as ionophores, transporting metal ions across biological membranes into the cell. tandfonline.com The anticancer activity of Clioquinol, for instance, is potentiated by copper and zinc, as the Clioquinol-metal complex enters the cell and disrupts cellular processes. nih.govtandfonline.com An 8-HQ glucoconjugate was also shown to exhibit antiproliferative activity against tumor cells specifically in the presence of copper(II) ions. scispace.com
Generation of Reactive Oxygen Species (ROS): When complexed with redox-active metals like copper or iron, 8-hydroxyquinolines can participate in redox cycling. rsc.orgresearchgate.net This process can lead to the generation of damaging reactive oxygen species (ROS), inducing oxidative stress and triggering apoptotic cell death in cancer cells. tandfonline.com This effect is particularly enhanced by copper ions. tandfonline.com
Membrane Disruption: The fungicidal and bactericidal action of 8-hydroxyquinoline derivatives has been attributed in part to their ability to chelate essential trace metals, which can lead to membrane damage. researchgate.net The potency of compounds like 7-Morpholinomethyl-8-hydroxyquinoline has been directly correlated with its iron chelation capability. scispace.com
Interestingly, the relationship is not always straightforward. While chelation is a prerequisite for activity, the stability of the metal complex can inversely correlate with cytotoxicity. A study on 8-hydroxyquinoline-derived Mannich bases found that weaker copper(II) and iron(III) binding resulted in more potent anticancer activity, possibly due to a preference for stabilizing the lower, more redox-active oxidation state of the metal ions. rsc.org In some antimicrobial studies, the parent 8-HQ ligand showed significantly higher activity than its pre-formed metal complexes, suggesting that the free ligand may be more effective at disrupting microbial metal homeostasis. researchgate.net
The following table presents data from a study investigating the antimicrobial activity of 8-hydroxyquinoline (8-HQ) compared to its metal complexes, illustrating the nuanced role of metal chelation.
| Compound | Target Microorganism | Antimicrobial Activity (Inhibition Zone in mm) | Reference(s) |
| 8-Hydroxyquinoline (8-HQ) | E. coli | 34 | researchgate.net |
| Copper(II)-8-HQ Complex | E. coli | 15 | researchgate.net |
| Cobalt(II)-8-HQ Complex | E. coli | 16 | researchgate.net |
| Nickel(II)-8-HQ Complex | E. coli | 17 | researchgate.net |
| 8-Hydroxyquinoline (8-HQ) | S. aureus | 45 | researchgate.net |
| Copper(II)-8-HQ Complex | S. aureus | 20 | researchgate.net |
| Cobalt(II)-8-HQ Complex | S. aureus | 22 | researchgate.net |
| Nickel(II)-8-HQ Complex | S. aureus | 28 | researchgate.net |
| 8-Hydroxyquinoline (8-HQ) | C. albicans | 50 | researchgate.net |
| Copper(II)-8-HQ Complex | C. albicans | 20 | researchgate.net |
| Cobalt(II)-8-HQ Complex | C. albicans | 25 | researchgate.net |
| Nickel(II)-8-HQ Complex | C. albicans | 21 | researchgate.net |
Advanced Research Applications of 7 Methylquinolin 8 Ol
Role as a Building Block in Complex Molecule Synthesis
The 8-hydroxyquinoline (B1678124) framework, including 7-Methylquinolin-8-ol, is considered a valuable building block for creating a diverse array of pharmacologically active scaffolds. researchgate.netnih.gov The reactivity of the quinoline (B57606) ring system allows for various chemical modifications, making it a versatile starting point for more complex molecules. For instance, a closely related compound, 7-methyl-8-nitroquinoline (B1293703), is synthesized as a key starting material for the development of other biologically active quinoline derivatives. brieflands.com
The phenolic hydroxyl group and the reactive sites on the aromatic rings of 8-HQ derivatives are amenable to numerous chemical reactions. This allows for their incorporation into larger, more complex structures. Researchers have utilized 8-hydroxyquinoline derivatives to construct extensive chemical libraries, such as a 48-membered library of Betti products, for screening and optimizing biological activity. nih.gov This highlights the role of the 8-HQ scaffold as a foundational element in combinatorial chemistry and drug discovery. The general synthetic accessibility and the ability to tune its properties through substitution make this compound and its relatives important precursors in the synthesis of novel functional molecules. ossila.com
Applications in Catalysis
The quinoline moiety is not only a building block but also an active participant in catalytic processes. Methylquinolines, such as the related 2-methylquinoline (B7769805), have been shown to function as effective additives in transition metal catalysis. In manganese-catalyzed oxidation reactions, 2-methylquinoline acts as both a basic additive and a potentially stabilizing co-ligand for the metal catalyst, influencing the reaction's efficiency and selectivity. rsc.org
Furthermore, the 8-hydroxyquinoline scaffold is a well-established ligand for creating catalytically active metal complexes. Chiral derivatives, such as 8-Amino-5,6,7,8-tetrahydroquinolines, have been successfully used in metal catalysts for asymmetric transfer hydrogenation, a key reaction in the synthesis of chiral molecules like alkaloid precursors. mdpi.com The ability of the nitrogen atom in the pyridine (B92270) ring and the hydroxyl group at the C-8 position to chelate metal ions is fundamental to this application. This chelating property allows for the design of stable and specific catalysts where the quinoline ligand can modulate the electronic and steric environment of the metal center, thereby controlling its catalytic activity.
Analytical Chemistry Applications
The inherent properties of the 8-hydroxyquinoline structure make it a valuable tool in analytical chemistry, particularly for the detection and quantification of metal ions.
Chelating Agent for Metal Ions in Analytical Determinations
8-Hydroxyquinoline and its derivatives are renowned for their potent metal-chelating capabilities. nih.govtandfonline.com The nitrogen atom of the pyridine ring and the adjacent hydroxyl group form a stable five-membered ring with a wide variety of metal ions, including Cu²⁺, Zn²⁺, Fe³⁺, and Al³⁺. nih.govscispace.com This strong and often selective binding has established 8-HQ derivatives as excellent reagents in analytical chemistry. scispace.com
This chelating property is utilized in classical analytical techniques such as gravimetric analysis and solvent extraction for the separation and quantification of metals. scispace.com The formation of insoluble, often colored, chelate complexes allows for the straightforward detection and measurement of metal ion concentrations. Derivatives can be tailored to enhance selectivity for specific ions, making them highly useful for analyzing complex environmental and biological samples.
Fluorescent Chemosensors for Metal Ions
Beyond classical methods, 8-hydroxyquinoline derivatives are at the forefront of modern analytical techniques as fluorescent chemosensors. mdpi.com The 8-HQ molecule itself is typically weakly fluorescent due to a process called excited-state intramolecular proton transfer (ESIPT) between the hydroxyl group and the ring nitrogen. scispace.com However, upon chelation with a metal ion, this process is blocked, and the resulting complex becomes more rigid, leading to a significant enhancement in fluorescence emission. scispace.comresearchgate.net
This "turn-on" fluorescence response is highly sensitive and can be used for the detection of trace amounts of metal ions. mdpi.comsemanticscholar.org Researchers have developed a vast number of 8-HQ-based sensors by modifying the quinoline core with different functional groups to tune the sensor's selectivity and sensitivity for specific target ions like Zn²⁺ and Al³⁺. scispace.commdpi.com This makes them powerful tools for applications ranging from environmental monitoring to cellular imaging. researchgate.net
Potential in Material Science (e.g., Organic Light-Emitting Diodes)
The unique electronic and photophysical properties of metal complexes derived from 8-hydroxyquinoline have positioned them as key materials in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). mdpi.com The most famous example is Tris(8-hydroxyquinolinato)aluminium (Alq₃), which is a benchmark electron-transporting and emissive material in OLED technology. researchgate.net
Following this precedent, complexes of other 8-HQ derivatives are actively being researched to develop new and improved OLED materials. For instance, a zinc(II) complex of a related compound, 2-methyl-8-quinolinol, has been synthesized and used to fabricate OLEDs that exhibit bright green electroluminescence. Similarly, zinc chelates of 5,7-dichloro-8-hydroxyquinoline have been demonstrated as effective light-emitting materials. researchgate.net
Researchers can tune the emission color and electronic properties of these materials by modifying the substituents on the quinoline ring or by changing the central metal ion. scispace.com This allows for the development of materials that emit across the visible spectrum, including blue, which is essential for full-color displays. researchgate.net The high thermal stability and excellent photoluminescence of these metal quinolinates make them highly promising for next-generation displays and solid-state lighting.
Research into Related Quinoline and 8-Hydroxyquinoline Derivatives
The this compound scaffold is part of a much broader and intensely studied family of quinoline and 8-hydroxyquinoline derivatives. Research into this class of compounds is vast, driven by their diverse biological activities and potential therapeutic applications. researchgate.netnih.govmdpi.com Scientists have synthesized thousands of derivatives and explored their utility in various fields, as summarized in the table below.
Key areas of investigation include their use as anticancer, antimicrobial, antiviral, and antineurodegenerative agents. nih.govmdpi.comresearchgate.net The mechanism of action for many of these biological effects is linked to the compound's ability to chelate metal ions, which are crucial for the function of many enzymes and biological processes. tandfonline.comresearchgate.net By modifying the core 8-HQ structure—for example, by adding halogen, alkyl, or aryl groups at different positions—researchers can fine-tune the molecules' lipophilicity, metal-binding affinity, and interaction with biological targets to optimize efficacy and reduce toxicity. nih.govmdpi.com
Computational and Theoretical Studies of 7 Methylquinolin 8 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of 7-Methylquinolin-8-ol. bhu.ac.indergipark.org.tr These calculations provide a detailed picture of the molecule's three-dimensional shape, electronic distribution, and chemical reactivity. bhu.ac.in
The first step in these studies is typically a geometry optimization, where computational methods are used to find the most stable arrangement of the atoms in the molecule, corresponding to a minimum on the potential energy surface. dergipark.org.tr From this optimized structure, a variety of electronic properties and reactivity descriptors can be calculated. bhu.ac.in
One of the most important aspects of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tryoutube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity, greater polarizability, and higher biological activity. nih.gov For 8-hydroxyquinoline (B1678124) derivatives, these calculations help in understanding the intramolecular charge transfer that contributes to their bioactivity.
Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. nih.gov These maps are useful for predicting how the molecule will interact with other molecules, such as biological receptors. The negative regions, often associated with lone pairs on electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack, while positive regions are prone to nucleophilic attack. nih.gov
The table below presents typical quantum chemical parameters that can be calculated for quinoline (B57606) derivatives, providing a quantitative basis for understanding their reactivity.
| Parameter | Symbol | Significance |
|---|---|---|
| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| Energy Gap | ΔE | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. nih.gov |
| Chemical Hardness | η | Measures resistance to change in electron distribution; calculated from EHOMO and ELUMO. nih.gov |
| Chemical Potential | μ | Related to the escaping tendency of electrons from an equilibrium system. nih.gov |
| Electrophilicity Index | ω | Measures the energy stabilization when the system acquires additional electronic charge. nih.gov |
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. semanticscholar.orgnih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target. researchgate.netresearchgate.net For 8-hydroxyquinoline derivatives, docking studies have been performed against a variety of targets, including those associated with cancer and bacterial infections. researchgate.netmdpi.com
The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy for different conformations. The results are often expressed as a binding energy or docking score, where a more negative value indicates a more favorable and stable interaction. semanticscholar.org
These studies reveal the specific molecular interactions that stabilize the ligand-receptor complex. For 8-hydroxyquinoline derivatives, key interactions often include:
Hydrogen Bonding: The hydroxyl group (-OH) at position 8 and the nitrogen atom in the quinoline ring are capable of forming strong hydrogen bonds with amino acid residues in the protein's active site. nih.gov
Hydrophobic Interactions: The bicyclic aromatic ring system of the quinoline core can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues. acs.org
Metal Chelation: The bidentate {N, O} donor set of the 8-hydroxyquinoline scaffold is known for its ability to chelate metal ions. In the context of metalloenzymes, this can be a critical part of the binding mechanism. nih.gov
By analyzing these interactions, researchers can understand how compounds like this compound might exert their biological effects and can rationally design modifications to improve binding and selectivity. researchgate.net The table below shows an example of the kind of data generated from a molecular docking study of a quinoline derivative against a protein target.
| Compound | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|---|
| 8-Hydroxyquinoline Derivative | Breast Cancer Oxidoreductase (3HB5) | -7.5 | SER140, GLY183, LYS155 | Hydrogen Bonding |
| ILE152, VAL230 | Hydrophobic |
Predictive Modeling for Structure-Activity Relationships
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and pharmacophore studies, aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are essential for understanding which molecular properties are key to a compound's function and for predicting the activity of new, unsynthesized molecules. nih.govnih.gov
QSAR models are built by calculating a set of molecular descriptors for a series of compounds with known activities. nih.gov These descriptors quantify various aspects of the molecule, including:
Steric properties: (e.g., molar refractivity, molecular weight)
Electronic properties: (e.g., electron-withdrawing or donating effects of substituents)
Hydrophobic properties: (e.g., lipophilicity, measured by log P) nih.gov
Linear regression analysis or more advanced machine learning methods are then used to create an equation that relates these descriptors to the biological activity. nih.govnih.gov For 8-hydroxyquinoline derivatives, QSAR studies have revealed that activity is often influenced by a combination of lipophilicity, electronic effects, and the steric bulk of substituents at positions like C5 and C7. nih.govacs.org For instance, the introduction of electron-withdrawing groups can sometimes enhance activity. nih.gov
Pharmacophore modeling is another approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind to a specific target. nih.govnih.gov A pharmacophore model acts as a 3D template for searching large databases of compounds to find new molecules (scaffold hopping) that possess the necessary features for activity but may have a completely different core structure. nih.gov For the 8-hydroxyquinoline class, the key pharmacophoric features often include the hydrogen-bonding capacity of the hydroxyl group and ring nitrogen, as well as the hydrophobic nature of the aromatic system. nih.gov
| Descriptor Type | Example Descriptors | Relevance to 8-Hydroxyquinoline Derivatives |
|---|---|---|
| Constitutional | Molecular Weight, Number of Rings | Relates to the overall size and complexity of the molecule. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular branching and shape. |
| Physicochemical | LogP (Lipophilicity), Molar Refractivity (MR) | Crucial for cell permeability and interaction with hydrophobic pockets in proteins. nih.gov |
| Electronic | Dipole Moment, Hammett Constants (σ) | Quantifies the electron-donating or withdrawing nature of substituents, affecting binding interactions. mdpi.com |
| Quantum Chemical | EHOMO, ELUMO, Atomic Charges | Provides insight into the electronic structure and reactivity at a quantum level. |
Future Research Directions and Translational Potential
Development of Novel Therapeutic Agents Based on 7-Methylquinolin-8-ol Scaffold
The this compound framework serves as a valuable starting point for the synthesis of new therapeutic agents. Future research will likely focus on the chemical modification of this scaffold to enhance potency, selectivity, and pharmacokinetic properties. The versatility of the quinoline (B57606) ring allows for extensive functionalization, enabling chemists to modulate the biological and physical characteristics of new derivatives.
Key strategies for developing novel agents from this scaffold include:
Substitution at various positions: Introducing different functional groups (e.g., halogens, nitro groups, alkyl chains) onto the quinoline ring can significantly alter biological activity. For instance, studies on other 8-HQ derivatives have shown that introducing groups at the C-5 and C-7 positions can influence receptor binding affinity and enhance antimicrobial or anticancer effects. mdpi.com
Creation of hybrid molecules: Fusing the this compound moiety with other pharmacologically active structures can lead to compounds with dual or enhanced activity. This approach has been successful with other 8-HQ derivatives, creating hybrids with improved properties. nih.govresearchgate.net
Synthesis of metal complexes: The 8-hydroxyquinoline (B1678124) structure is a well-known metal chelator. nih.govnih.gov Research into vanadium complexes with 8-HQ ligands, for example, has revealed promising antimicrobial and anticancer agents. researchgate.net Future work could explore complexes of this compound with various metal ions to develop novel metallodrugs.
The development of a library of novel derivatives based on the this compound scaffold will be essential for exploring its full therapeutic potential across different disease areas.
Table 1: Examples of Bioactive 8-Hydroxyquinoline Derivatives
Exploration of Synergistic Effects with Existing Drugs
A significant avenue for future research is the investigation of this compound and its derivatives in combination with existing therapeutic agents. Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to more effective treatment strategies, potentially allowing for lower doses and reduced toxicity.
Given the broad-spectrum biological activities of the 8-hydroxyquinoline class, potential areas for synergistic studies include:
Oncology: Combining novel this compound derivatives with standard-of-care chemotherapeutic agents or targeted therapies. The quinoline-based scaffold has been explored for developing dual-target inhibitors, such as those targeting both EGFR and HER-2, which could counteract drug resistance. nih.gov Derivatives of this compound could be investigated for their ability to reverse multidrug resistance, a significant challenge in cancer therapy. epo.org
Infectious Diseases: Evaluating the synergistic effects of these compounds with conventional antibiotics or antifungal agents. This could help combat the growing problem of antimicrobial resistance by potentially restoring the efficacy of existing drugs or inhibiting bacterial defense mechanisms like biofilm formation. researchgate.netresearchgate.net
Systematic screening of combination therapies in preclinical models will be a crucial step in identifying effective partnerships and translating these findings into clinical applications.
Advanced Mechanistic Studies at the Molecular and Cellular Levels
While the broader class of 8-hydroxyquinolines is known to act via mechanisms like metal chelation and enzyme inhibition, detailed molecular and cellular studies on this compound are required. nih.govnih.gov A deeper understanding of its mechanism of action is fundamental for rational drug design and identifying its most promising therapeutic applications.
Future mechanistic studies should aim to:
Identify specific molecular targets: Utilizing techniques such as affinity chromatography, proteomics, and computational modeling to pinpoint the specific proteins, enzymes, or receptors that interact with this compound. researchgate.net For example, some quinoline derivatives are known to inhibit DNA gyrase in bacteria.
Elucidate effects on signaling pathways: Investigating how the compound modulates key cellular signaling pathways involved in processes like cell proliferation, apoptosis, and inflammation. This could involve analyzing the activation state of key signaling proteins in treated cells.
Characterize metal chelation properties: A detailed study of its interaction with biologically important metal ions (e.g., zinc, copper, iron) is crucial. Understanding how this chelation affects cellular metal homeostasis and downstream biological processes is a key research priority, as metal imbalance is implicated in numerous diseases. researchgate.netnih.gov
Utilize computational methods: Employing molecular docking and molecular dynamics simulations to predict and analyze the binding interactions of this compound derivatives with their biological targets, providing insights for structure-activity relationship (SAR) studies. researchgate.net
These advanced studies will provide a comprehensive picture of how this compound exerts its biological effects, guiding the development of more effective and target-specific therapeutic agents.
Integration of Omics Technologies in Biological Activity Research
The application of high-throughput omics technologies offers a powerful, systems-level approach to understanding the biological activities of this compound. nih.govfrontiersin.org Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to the compound, helping to uncover its mechanism of action, identify biomarkers, and discover new therapeutic indications. nih.govmdpi.com
Table 2: Application of Omics Technologies in this compound Research
By leveraging these technologies, researchers can move from a single-target to a holistic view of the compound's activity. nih.gov For example, combining proteomics and metabolomics can reveal how changes in enzyme levels (proteome) correlate with shifts in metabolic pathways (metabolome), providing strong evidence for the compound's mechanism. nih.govmdpi.com This integrated approach will be invaluable for accelerating the preclinical development and translational potential of novel therapeutics derived from the this compound scaffold.
Q & A
Q. What are the common synthetic routes for 7-Methylquinolin-8-ol, and how are intermediates characterized?
Methodological Answer: this compound can be synthesized via nitration and alkylation reactions. For example:
- Alkylation Approach : 8-Quinolinol is methylated using dimethyl sulfate to form 8-methoxyquinoline, followed by alkylation with methyl lithium at low temperatures. Demethylation of the intermediate yields the final product .
- Nitration Route : Starting from substituted phenols (e.g., 2-isopropylphenol), nitration introduces nitro groups, which are reduced to amines. Subsequent cyclization and functionalization yield this compound derivatives .
Q. Key Characterization Tools :
Q. How are thin-layer chromatography (TLC) and spectrophotometry employed for identification and quantification?
Methodological Answer :
- Identification via TLC :
- Quantification via Spectrophotometry :
Advanced Research Questions
Q. How can density functional theory (DFT) improve predictions of thermochemical properties for this compound?
Methodological Answer : DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms enhances accuracy in calculating:
Q. Recommendations :
Q. What NMR spectral features confirm the structure of this compound derivatives?
Methodological Answer : Key <sup>1</sup>H NMR signals for derivatives include:
| Proton Environment | δ (ppm) | Splitting Pattern | Reference |
|---|---|---|---|
| Quinolinol -OH | 9.74 | Broad singlet | |
| Aromatic H (C-7 methyl adjacent) | 8.84 | Doublet (J = 2.7 Hz) | |
| Methyl group (C-7) | 2.12 | Doublet (J = 11.6 Hz) |
<sup>13</sup>C NMR peaks for the quinolinol ring appear at δ 148–150 ppm .
Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound complexes?
Methodological Answer :
Q. Best Practices :
Q. How do reaction conditions (e.g., temperature, catalysts) influence synthetic yields?
Methodological Answer :
Q. Yield Optimization Table :
| Reaction Type | Optimal Conditions | Yield Range | Reference |
|---|---|---|---|
| Alkylation | –78°C, THF solvent | 39–45% | |
| Mannich Reaction | 120°C, 12-hour reflux | 25–30% |
Q. How can researchers address contradictions in spectroscopic data across studies?
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
